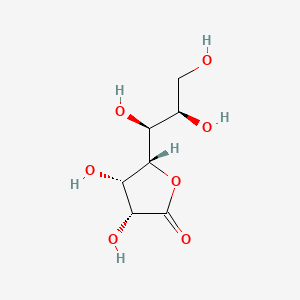

D-Glycero-L-manno-heptono-gamma-lactone

CAS No.: 22404-04-2

Cat. No.: VC20344639

Molecular Formula: C7H12O7

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22404-04-2 |

|---|---|

| Molecular Formula | C7H12O7 |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | (3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |

| Standard InChI | InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |

| Standard InChI Key | VIVCRCODGMFTFY-PHYPRBDBSA-N |

| Isomeric SMILES | C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

| Canonical SMILES | C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

D-Glycero-L-manno-heptono-gamma-lactone is systematically named (3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one . Its IUPAC name reflects the stereochemical arrangement of hydroxyl groups and the γ-lactone ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 22404-04-2 |

| EINECS Number | 244-960-0 |

| Molecular Formula | |

| Molar Mass | 208.17 g/mol |

| SMILES Notation | C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |

The compound’s structure features a furan-2-one core with hydroxyl groups at positions 3, 4, and 5, and a trihydroxypropyl side chain .

Stereochemistry and Conformation

The stereochemistry of D-glycero-L-manno-heptono-gamma-lactone is critical to its biological activity. Nuclear magnetic resonance (NMR) studies confirm the α-configuration of the C-1 hydroxyl group and the β-orientation of the C-7 phosphate in related heptose derivatives . The lactone ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the C-3 hydroxyl and the lactone carbonyl .

Synthesis and Biosynthesis Pathways

Chemical Synthesis

The synthesis of D-glycero-L-manno-heptono-gamma-lactone typically begins with D-mannose, leveraging its six-carbon skeleton for elongation . A notable method involves:

-

Lactonization of D-mannuronic acid: D-mannurono-2,6-lactone serves as a precursor, with the 2,6-lactone ring facilitating selective protection of hydroxyl groups .

-

Carbon elongation: The seventh carbon is introduced via Kiliani–Fischer synthesis, utilizing cyanohydrin formation followed by hydrolysis .

-

Phosphorylation: Nucleophilic displacement at C-1 using 4,6-O-benzylidene-α-triflate introduces phosphate groups .

Protecting groups such as benzylidene acetals are employed to prevent unwanted side reactions during synthesis.

Biosynthesis in Gram-Positive Bacteria

In Aneurinibacillus thermoaerophilus, GDP-D-glycero-D-manno-heptose is synthesized via a four-enzyme pathway :

-

Isomerization: GmhA converts D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

-

Phosphorylation: GmhB adds a phosphate group at C-1, forming D-glycero-D-manno-heptose 1,7-bisphosphate.

-

Dephosphorylation: GmhC removes the C-7 phosphate.

-

Activation: GmhD catalyzes GTP-dependent formation of GDP-D-glycero-D-manno-heptose .

This pathway highlights the compound’s role in bacterial lipopolysaccharide (LPS) and S-layer glycoprotein biosynthesis .

Physicochemical Properties

Stability and Solubility

D-Glycero-L-manno-heptono-gamma-lactone is hygroscopic and stable under inert atmospheres. It exhibits high solubility in polar solvents such as water (≥50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO), but limited solubility in nonpolar solvents .

Spectroscopic Characteristics

-

Infrared (IR): Strong absorbance at 3400 cm⁻¹ (O–H stretch) and 1740 cm⁻¹ (C=O stretch of lactone) .

-

NMR: NMR (D₂O, 400 MHz) shows signals at δ 4.35 (C-2), δ 4.10 (C-3), and δ 3.85 (C-4) .

Reactivity and Chemical Behavior

Lactone Ring Opening

Under basic conditions (pH > 10), the γ-lactone undergoes hydrolysis to form D-glycero-L-manno-heptonic acid. This reaction is reversible under acidic dehydration.

Oxidation and Reduction

-

Oxidation: Treatment with periodic acid cleaves vicinal diols, yielding formic acid and smaller aldehydes.

-

Reduction: Sodium borohydride reduces the lactone carbonyl to a hemiacetal, forming a cyclic ether.

Biochemical Significance and Mechanisms

Role in Bacterial Pathogenesis

GDP-D-glycero-D-manno-heptose is a precursor for LPS core oligosaccharides in Gram-negative bacteria, mediating host immune evasion . In Gram-positive species, it contributes to S-layer glycoprotein assembly, enhancing adhesion to host cells .

Enzyme Interactions

The compound inhibits glycosyltransferases involved in peptidoglycan biosynthesis, making it a potential antibiotic target .

Applications in Scientific Research

Glycobiology

D-Glycero-L-manno-heptono-gamma-lactone serves as a chiral building block for synthesizing heptose-containing glycoconjugates, including vaccines targeting Campylobacter jejuni .

Pharmaceutical Development

Derivatives of this lactone exhibit prebiotic activity by modulating gut microbiota composition. Current studies explore its utility in anti-inflammatory therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume